

Confirming Annulene Structures: A Comparative Guide to 2D NMR Techniques

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Compound of Interest

Compound Name: [30]Annulene

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For researchers, scientists, and drug development professionals, elucidating the precise structure of annulenes and their derivatives is crucial for understanding their aromaticity, reactivity, and potential applications. This guide provides a comparative overview of key two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for confirming annulene structures, supported by experimental data and detailed protocols.

The defining characteristic of annulenes, their cyclic conjugated π -system, gives rise to unique magnetic properties that can be effectively probed by NMR spectroscopy. While one-dimensional (1D) ^1H and ^{13}C NMR provide initial insights, 2D NMR techniques are indispensable for unambiguous structure determination, especially for larger or substituted annulenes where spectral overlap is common. This guide will focus on the application of four principal 2D NMR experiments: Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Comparative Analysis of 2D NMR Techniques for Annulene Structure Elucidation

The choice of 2D NMR experiment depends on the specific structural question being addressed. The following table summarizes the utility of each technique in the context of annulene characterization.

2D NMR Technique	Information Provided	Application to Annulene Structure Confirmation	Typical Alternatives & Comparison
COSY	^1H - ^1H scalar (through-bond) coupling	Identifies neighboring protons in the annulene ring and on substituents, confirming the connectivity of the carbon framework.	- TOCSY (Total Correlation Spectroscopy): Provides correlations between all protons within a spin system, not just direct neighbors. Useful for identifying all protons of a substituent. - Compared to TOCSY, COSY is simpler and quicker for establishing direct connectivities.
NOESY	^1H - ^1H spatial (through-space) proximity	Determines the spatial relationship between protons, crucial for establishing stereochemistry and the conformation of the annulene ring (e.g., planarity, boat/chair conformations). Differentiates between inner and outer protons.	- ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY but more effective for medium-sized molecules where the NOE may be close to zero. - NOESY is generally the first choice for through-space correlations.
HSQC	^1H - ^{13}C one-bond correlation	Directly correlates each proton to the carbon it is attached to, providing unambiguous	- HMQC (Heteronuclear Multiple Quantum Coherence): An older alternative to HSQC.

		assignment of protonated carbons in the annulene ring and substituents.	HSQC is generally more sensitive and provides better resolution.[1]
HMBC	^1H - ^{13}C long-range (2-4 bond) correlation	Establishes connectivity between protons and carbons over multiple bonds, essential for identifying quaternary carbons and linking different spin systems within the annulene structure.[2][3]	- 1D Selective Gradient-Enhanced Experiments (e.g., 1D NOE, 1D TOCSY): Can provide specific correlations but require prior knowledge of the spectrum. - HMBC provides a comprehensive overview of long-range connectivities in a single experiment.

Quantitative 2D NMR Data for Annulene Structure Confirmation

The following tables present representative quantitative data obtained from 2D NMR analysis of [4]annulene and a bridged [5]annulene derivative. This data illustrates how chemical shifts and correlations are used to define the structure.

Table 1: ^1H and ^{13}C NMR Chemical Shift Data for [4]Annulene

The aromaticity of [4]annulene is evident from the large chemical shift difference between the inner and outer protons.[6] At low temperatures, the molecule is planar and exhibits distinct signals for the inner and outer protons. At higher temperatures, conformational flexing leads to the coalescence of these signals.[6]

Parameter	Temperature	Outer Protons (12H)	Inner Protons (6H)	Reference
¹ H Chemical Shift (δ, ppm) in THF-d8	-40 °C	9.24	-2.83	[7]
¹³ C Chemical Shift (δ, ppm) in THF-d8	-40 °C	127.8, 121.5	[7]	
¹ H Chemical Shift (δ, ppm) in THF-d8	Room Temp.	8.88 (broad)	-1.92 (broad)	[7]

Table 2: Selected 2D NMR Data for a Bridged[5]Annulene Derivative: syn-1,6:8,13-dimethano[5]annulene Dicarboximide[8]

For complex annulene derivatives, a combination of 2D NMR experiments is essential for complete assignment.

Proton (¹ H)	Chemical Shift (δ, ppm)	COSY Correlations	HSQC Correlated Carbon (¹³ C, δ, ppm)	Key HMBC Correlations
H-α (2H)	9.36	H-β	132.0	C=O (193.0)
H-β (4H)	7.15	H-α	123.0	C-γ (119.0)
H-γ (2H)	6.66	-	119.0	C-β (123.0)
H-bridge (1H)	4.98	H-bridge'	28.5	C-bridgehead (148.0)
H-bridge (1H)	4.13	H-bridge'	17.1	C-bridgehead (148.0)
H-bridge' (1H)	3.34	H-bridge	28.5	C-bridgehead (148.0)
H-bridge' (1H)	0.66	H-bridge	17.1	C-bridgehead (148.0)

Experimental Protocols

Detailed methodologies are critical for obtaining high-quality 2D NMR data. The following are generalized protocols for the key experiments discussed. Note that specific parameters may need to be optimized based on the specific annulene, available instrumentation, and desired resolution.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[\[9\]](#)[\[10\]](#)[\[11\]](#)

- **Compound Purity:** Ensure the annulene sample is of high purity to avoid interference from impurities.
- **Solvent Selection:** Choose a deuterated solvent in which the annulene is highly soluble and does not aggregate. Common choices for annulenes include THF-d₈, CDCl₃, and benzene-d₆.[\[12\]](#) The choice of solvent can influence chemical shifts.

- Concentration: For ^1H -detected experiments (COSY, NOESY, HSQC, HMBC), a concentration of 5-25 mg in 0.5-0.7 mL of solvent is typically sufficient.[10] For ^{13}C -detected experiments, higher concentrations may be necessary.
- Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter which can degrade spectral quality.[11]
- Degassing: For NOESY experiments, it is advisable to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with the NOE effect. This can be achieved by several freeze-pump-thaw cycles.[9]

2D NMR Data Acquisition

The following are representative parameters for acquiring 2D NMR spectra on a modern NMR spectrometer.

1. COSY (Correlation Spectroscopy)

- Pulse Program:cosygpqf (gradient-selected, phase-sensitive)
- Acquisition Parameters:
 - Number of scans (ns): 2-4
 - Number of increments in F1 (ni): 256-512
 - Spectral width (sw) in F2 and F1: Set to cover all proton signals.
 - Relaxation delay (d1): 1-2 seconds.

2. NOESY (Nuclear Overhauser Effect Spectroscopy)

- Pulse Program:noesygpph (gradient-selected, phase-sensitive)
- Acquisition Parameters:
 - Number of scans (ns): 8-16 (more scans may be needed for weak NOEs)
 - Number of increments in F1 (ni): 256-512

- Spectral width (sw) in F2 and F1: Set to cover all proton signals.
- Relaxation delay (d1): 1-2 seconds.
- Mixing time (d8): This is a crucial parameter and may need to be optimized. A typical starting range is 300-800 ms.

3. HSQC (Heteronuclear Single Quantum Coherence)

- Pulse Program:hsqcedetgpsp (edited, gradient-selected, with decoupling during acquisition)
- Acquisition Parameters:
 - Number of scans (ns): 2-4
 - Number of increments in F1 (ni): 128-256
 - Spectral width (sw) in F2 (^1H): Set to cover all proton signals.
 - Spectral width (sw1) in F1 (^{13}C): Set to cover all carbon signals.
 - Relaxation delay (d1): 1-2 seconds.
 - One-bond coupling constant (^1JCH): Typically set to ~145 Hz for aromatic compounds.

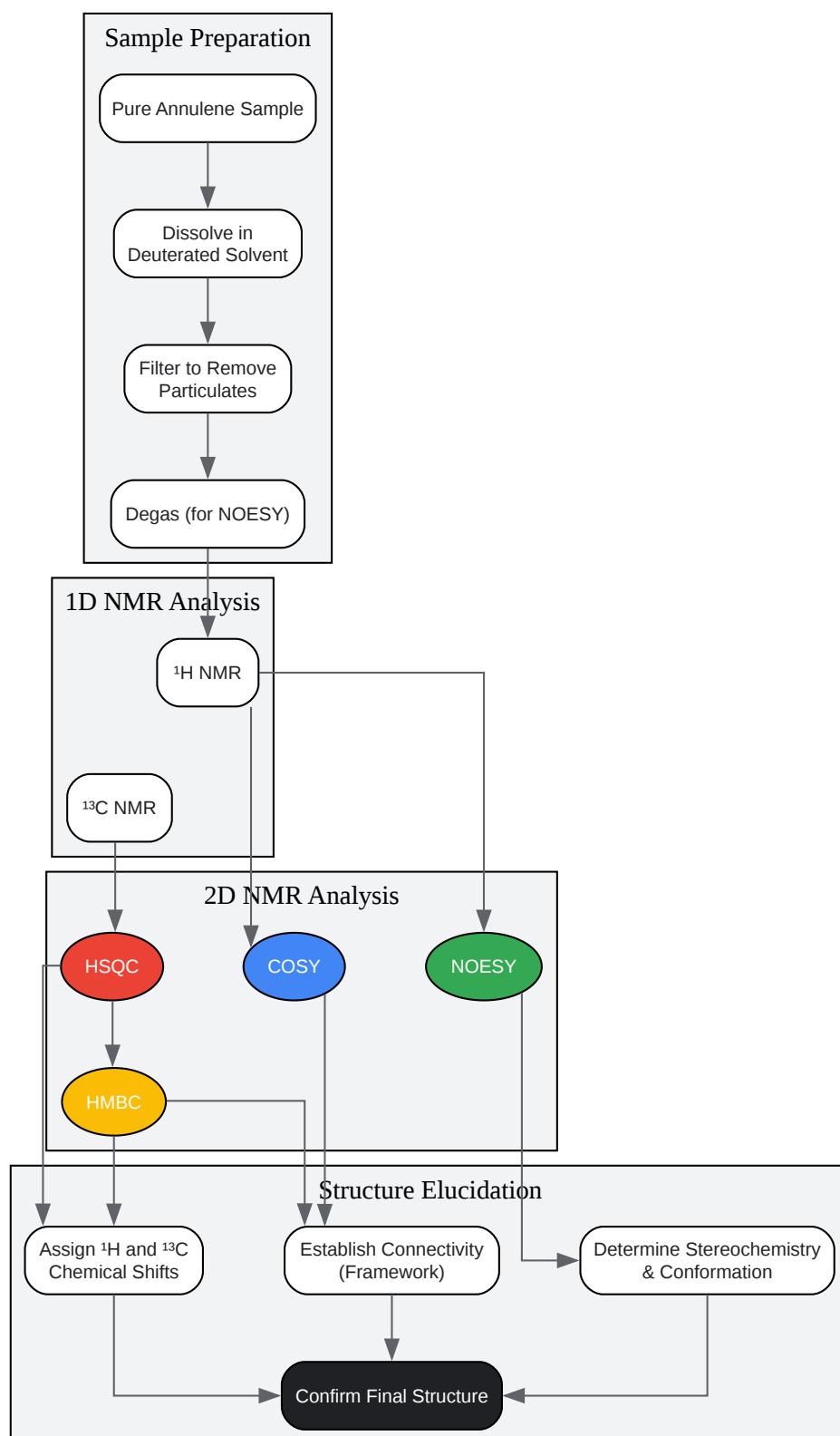
4. HMBC (Heteronuclear Multiple Bond Correlation)

- Pulse Program:hmbcgpplndqf (gradient-selected, for long-range couplings)
- Acquisition Parameters:
 - Number of scans (ns): 4-16 (more scans may be needed for weak correlations)
 - Number of increments in F1 (ni): 256-512
 - Spectral width (sw) in F2 (^1H): Set to cover all proton signals.
 - Spectral width (sw1) in F1 (^{13}C): Set to cover all carbon signals.

- Relaxation delay (d1): 1-2 seconds.
- Long-range coupling constant ($^nJ_{CH}$): Optimized for a range of couplings, typically set to 8-10 Hz.

Visualization of the Experimental Workflow

The logical flow of experiments for confirming an annulene's structure can be visualized as follows:



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Workflow for Annulene Structure Confirmation using 2D NMR.

By systematically applying this suite of 2D NMR experiments, researchers can confidently determine the constitution, connectivity, and stereochemistry of novel annulenes and their derivatives, paving the way for a deeper understanding of their chemical and physical properties.

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